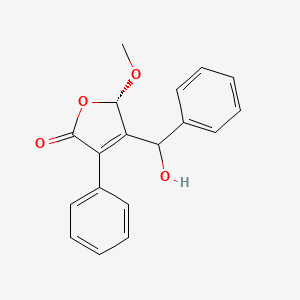

gymnoascolide C

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16O4 |

|---|---|

Molecular Weight |

296.3 g/mol |

IUPAC Name |

(2S)-3-[hydroxy(phenyl)methyl]-2-methoxy-4-phenyl-2H-furan-5-one |

InChI |

InChI=1S/C18H16O4/c1-21-18-15(16(19)13-10-6-3-7-11-13)14(17(20)22-18)12-8-4-2-5-9-12/h2-11,16,18-19H,1H3/t16?,18-/m0/s1 |

InChI Key |

MNJDDTIBFQZPQZ-DAFXYXGESA-N |

Isomeric SMILES |

CO[C@@H]1C(=C(C(=O)O1)C2=CC=CC=C2)C(C3=CC=CC=C3)O |

Canonical SMILES |

COC1C(=C(C(=O)O1)C2=CC=CC=C2)C(C3=CC=CC=C3)O |

Synonyms |

gymnoascolide C |

Origin of Product |

United States |

Isolation, Purification, and Advanced Structural Elucidation of Gymnoascolide C

Methodologies for Isolation from Fungal Cultures

The isolation of gymnoascolide C is a multi-step process that begins with the large-scale cultivation of the producing fungus and concludes with the purification of the compound through various chromatographic techniques. researchgate.netfrontiersin.org

Fungal Strain Cultivation and Extract Preparation

This compound is produced by the soil ascomycete Gymnoascus reessii. nih.govresearchgate.net Specifically, it was isolated from an Australian strain of this fungus. nih.gov The production of secondary metabolites like this compound is highly dependent on the cultivation conditions of the fungus. uu.nl

Fungal cultivation is typically performed in either liquid (submerged) or solid-state fermentation. researchgate.net For the production of gymnoascolides, a large-scale static culture approach is often employed. uu.nl This involves inoculating a suitable growth medium, such as Czapek Dox broth supplemented with yeast extract, with the fungal strain and allowing it to grow for a period, often several days, to allow for the biosynthesis and accumulation of the desired metabolites. uu.nl

Following the incubation period, the first critical step is the preparation of a crude extract. The entire culture, including the mycelium and the liquid broth, is harvested. The secondary metabolites are then extracted from this culture using organic solvents. uu.nlbohrium.com This process separates the metabolites from the aqueous culture medium and cellular components.

| Parameter | Description | Source |

|---|---|---|

| Fungal Strain | Gymnoascus reessii (Australian soil isolate) | nih.govresearchgate.net |

| Cultivation Type | Static liquid culture | uu.nl |

| Typical Medium | Czapek Dox broth with yeast extract | uu.nl |

| Extraction Solvent | Ethyl acetate (B1210297) (EtOAc) | uu.nlnih.govmdpi.com |

Chromatographic Separation Techniques

Chromatography is a laboratory technique used to separate the components of a mixture. bohrium.com The crude extract obtained from the fungal culture is a complex mixture containing numerous compounds. To isolate pure this compound, a series of chromatographic steps are required. frontiersin.orgnih.gov

Initial fractionation of the crude extract is often performed using column chromatography. frontiersin.orgmdpi.com This technique separates compounds based on their differential adsorption to a stationary phase packed in a column. For the separation of fungal metabolites, Sephadex LH-20 is a common stationary phase. frontiersin.orgresearchgate.net The crude extract is loaded onto the column, and solvents of increasing polarity are passed through it, eluting different fractions containing compounds of varying polarities. mdpi.com

Fractions obtained from column chromatography that show the presence of the target compound are further purified using High-Performance Liquid Chromatography (HPLC). frontiersin.orgnih.gov HPLC offers higher resolution and efficiency compared to standard column chromatography. Analytical HPLC can be used to monitor the purity of fractions, often using a photo-diode array (PDAD) detector to identify compounds with characteristic UV absorption spectra. frontiersin.orgnih.gov

For isolating usable quantities of the pure compound, preparative HPLC is employed. frontiersin.orguu.nl This method uses larger columns and higher flow rates to separate larger amounts of the mixture. A common choice for purifying butenolides is a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. frontiersin.orgnih.gov The final purification of this compound is achieved through this high-resolution technique. researchgate.net

| Parameter | Description | Source |

|---|---|---|

| Technique | Preparative and Analytical HPLC | frontiersin.orguu.nl |

| Stationary Phase | Reversed-phase (e.g., C18, ODS) | frontiersin.orgnih.gov |

| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water | frontiersin.orgnih.gov |

| Detection | Photo-Diode Array (PDAD) or UV Detector | frontiersin.orgnih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used throughout the isolation process. It is primarily used to monitor the progress of separations in column chromatography by analyzing the composition of the collected fractions. researchgate.net By spotting the fractions on a TLC plate and developing it in an appropriate solvent system, chemists can quickly identify which fractions contain the compound of interest and decide which ones to combine for further purification steps.

Liquid-liquid extraction is the foundational step that initiates the purification process. researchgate.net After fungal cultivation, the entire culture broth is extracted with a water-immiscible organic solvent, such as ethyl acetate (EtOAc). uu.nlnih.gov The secondary metabolites, which are typically more soluble in the organic solvent than in the aqueous culture medium, partition into the organic phase. nih.gov This phase is then separated from the aqueous layer and evaporated under a vacuum to yield the crude extract, which is then subjected to the various chromatographic separations described above. mdpi.com This initial extraction significantly concentrates the desired metabolites and removes many water-soluble impurities. researchgate.net

Comprehensive Spectroscopic and Spectrometric Analysis for Structural Assignment

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgscioninstruments.com In the context of natural product research, GC-MS is invaluable for analyzing complex mixtures, assessing the purity of isolated compounds, and identifying volatile components within an extract. nist.govnih.gov

The process involves vaporizing a sample and separating its components on a capillary column. As each component elutes, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio. scioninstruments.comnist.gov This produces a unique mass spectrum that acts as a chemical fingerprint for the compound. nist.gov

While the primary literature on this compound details its characterization by high-resolution electrospray ionization mass spectrometry (HRESI-MS), the broader workflow of fungal metabolomics often employs GC-MS. nih.govacs.org It is a standard method for the initial analysis of fungal extracts to identify known volatile compounds and to check the purity of isolated, non-volatile compounds after chemical modification (derivatization) to make them volatile. nih.govcreative-proteomics.com For instance, derivatization of polar functional groups like alcohols or carboxylic acids can make otherwise non-volatile natural products amenable to GC-MS analysis. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy provide complementary information about a molecule's functional groups and electronic systems. itwreagents.comlibretexts.org UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons to higher energy orbitals, and is particularly useful for identifying conjugated systems. pressbooks.pubmsu.edu IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, providing direct information about the presence of specific functional groups. itwreagents.comspectroscopyonline.com

In the elucidation of this compound, UV-Vis spectroscopy was applied to a derivative created to help determine its absolute configuration. acs.org The oxidation of this compound yielded a product, (-)-4, whose UV spectrum in ethanol (B145695) showed characteristic absorptions. acs.org

Table 1: UV-Vis Spectroscopic Data for Oxidized this compound Derivative

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Interpretation |

| 254 nm | 6200 | Ethanol | Indicates the presence of conjugated aromatic and carbonyl chromophores. acs.org |

| 293 nm (shoulder) | 3000 | Ethanol | Further absorption related to the molecule's extended π-system. acs.org |

Infrared spectroscopy, while not explicitly detailed for this compound in the primary report, is a fundamental tool for identifying key structural features present in the molecule. acs.orgitwreagents.com For a butenolide structure like this compound, IR analysis would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the unsaturated lactone carbonyl (C=O) group, carbon-carbon double bonds (C=C) within the aromatic rings and the butenolide ring, and C-O bonds. spectroscopyonline.com

X-ray Crystallography for Structural Confirmation (General Applications)

X-ray crystallography is considered the "gold standard" for the unambiguous determination of a molecule's three-dimensional structure. wikipedia.org This technique involves directing X-rays at a single, well-ordered crystal of a compound. The X-rays are diffracted by the electrons in the crystal, creating a unique diffraction pattern. wikipedia.orgnih.gov By analyzing the positions and intensities of the diffracted spots, a detailed three-dimensional map of electron density can be constructed, revealing the precise location of every atom in the molecule and its spatial relationship to others. wikipedia.org

For complex natural products, X-ray crystallography provides definitive proof of the molecular connectivity and, crucially, the absolute stereochemistry, a task that can be challenging for spectroscopic methods alone. mdpi.comlibretexts.org While many natural products are difficult to crystallize, obtaining a suitable crystal and performing an X-ray diffraction analysis remains a primary goal in structural elucidation to confirm or revise structures proposed by other methods. rsc.orgnih.gov

Determination of Absolute Configuration

Defining the absolute configuration of stereocenters is a critical and often challenging aspect of natural product chemistry. For this compound, a multi-faceted approach combining chemical modification and computational analysis was employed to solve the stereochemistry at the C-5 position. nih.govacs.org

Chemical Derivatization Strategies

Chemical derivatization is a strategy used to modify a molecule to make it more suitable for a particular analytical method or to simplify a complex stereochemical problem. utsunomiya-u.ac.jp In the case of this compound, which possesses a secondary alcohol at the C-5 stereocenter, a specific chemical transformation was performed. acs.org

The sample of this compound was oxidized using pyridinium (B92312) dichromate. This reaction converted the secondary alcohol at C-5 into a ketone, thereby removing that stereocenter. acs.org This process yielded a new compound, designated (-)-4, whose absolute configuration now depended only on the stereocenter at C-6. This simplified derivative was then subjected to chiroptical analysis to determine its stereochemistry, which could then be related back to the original molecule. acs.org

Quantum Chemical Simulations (e.g., Circular Dichroism (CD) Calculations)

Quantum chemical simulations are powerful computational tools used to predict the spectroscopic properties of molecules. rsc.orgarxiv.org In modern stereochemical analysis, calculating the theoretical circular dichroism (CD) spectrum of possible isomers and comparing it to the experimental spectrum of the natural product is a robust method for assigning absolute configuration. nih.govunits.itmdpi.com

This approach was central to determining the absolute configuration of this compound. nih.gov After the chemical derivatization to produce the ketone (-)-4, its experimental CD spectrum was recorded. acs.org Quantum chemical calculations were then used to predict the CD spectra for both possible enantiomers of this derivative. The calculated spectrum that matched the experimental one confirmed the absolute configuration of the derivative, and by extension, the C-5 stereocenter of the original this compound. nih.govacs.org

Table 2: Experimental Circular Dichroism Data for Oxidized this compound Derivative (-)-4

| Wavelength (λmax) | Molar Circular Dichroism (Δε) | Solvent |

| 233 nm | +34000 | Methanol |

| 307 nm | -15000 | Methanol |

Data sourced from Clark et al., 2005. acs.org

Challenges in Elucidation of Complex Natural Products

The structural elucidation of natural products is frequently a complex endeavor fraught with challenges. rsc.orgrsc.org A primary difficulty is often the small amount of pure compound that can be obtained from the natural source, which can limit the number and type of experiments that can be performed. mdpi.comfrontiersin.org

Natural products often possess intricate molecular architectures with numerous stereocenters, making the determination of their relative and absolute configurations a significant hurdle. mdpi.comacs.org Spectroscopic data from techniques like NMR can be complex to interpret, and ambiguities can arise, sometimes leading to misassigned structures. rsc.orgacs.org The assignment of absolute configuration, as seen with this compound, often cannot be solved by a single technique and requires a combination of methods, such as chemical degradation or derivatization, chiroptical spectroscopy (CD), and quantum chemical calculations. acs.orgmdpi.com These combined approaches are essential to overcome the inherent complexities and ensure the correct structural assignment. rsc.org

Biological Activities and Mechanistic Investigations of Gymnoascolide C

Antifungal Activity Studies

Research into the gymnoascolide family of compounds has explored their ability to inhibit the growth of various fungi. These studies have provided insights into their potency and spectrum of activity.

Septoria nodorum, now also known by the names Parastagonospora nodorum and Stagonospora nodorum, is a significant fungal pathogen of wheat and other cereals, causing the diseases Septoria nodorum blotch and glume blotch. doe.govoapen.orgapsnet.orgcropprotectionnetwork.org This pathogen can lead to substantial yield losses, particularly in regions with warm and moist weather. apsnet.org It infects leaves, stems, and glumes, leading to necrotic lesions and shriveled grain. oapen.orgfao.org

In a study evaluating the bioactivity of the isolated gymnoascolides, gymnoascolide A demonstrated moderate and selective inhibitory activity against the plant pathogen Septoria nodorum. researchgate.net However, specific minimum inhibitory concentration (MIC) values for gymnoascolide C against this pathogen were not reported in this foundational study, which focused on the activity of gymnoascolide A.

| Compound | Target Organism | MIC (µg/mL) | Source |

|---|---|---|---|

| Gymnoascolide A | Septoria nodorum | 13 | researchgate.net |

| This compound | Septoria nodorum | Data Not Reported | researchgate.net |

The selectivity of an antifungal agent is a critical measure of its potential utility, indicating its effectiveness against target pathogens versus other organisms. The initial investigation into the gymnoascolides tested compounds A, B, and C against a panel of microorganisms. researchgate.net The results showed that none of the three gymnoascolides, including this compound, displayed any inhibitory activity against the human fungal pathogen Candida albicans. researchgate.net Furthermore, they were inactive against the gram-positive bacterium Bacillus subtilis and the livestock nematode Haemonchus contortus. researchgate.net This demonstrates a degree of selectivity in the biological activity of this compound family, which does not extend to the specific human pathogen or bacteria tested. researchgate.netnih.gov

| Test Organism | Organism Type | Activity Observed | Source |

|---|---|---|---|

| Candida albicans | Fungus (Human Pathogen) | Inactive | researchgate.net |

| Bacillus subtilis | Bacterium (Gram-positive) | Inactive | researchgate.net |

| Haemonchus contortus | Nematode | Inactive | researchgate.net |

The precise cellular mechanism of antifungal action for this compound has not been specifically elucidated. However, the mechanisms of other butenolides and antifungal compounds offer plausible models. Many antifungal agents function by targeting unique components of the fungal cell, such as the cell membrane or specific metabolic pathways. nih.gov

One primary target for many antifungals is the fungal cell membrane, with ergosterol (B1671047) being a key component that is absent in mammalian cells. nih.gov Some natural antifungal compounds, including certain lactones, are known to damage the fungal cell membrane, increasing its porosity and leading to disruption and cell death. researchgate.net This disruption can occur through direct physicochemical interaction with membrane components. libretexts.orgmdpi.com

Another potential mechanism for butenolide-containing compounds involves the inhibition of crucial enzyme systems. For instance, some synthesized butenolide derivatives have been shown to target the mitochondrial respiratory chain, specifically binding to complex III. researchgate.net This action disrupts the energy supply of the fungal cell, ultimately inhibiting its growth. researchgate.net Without specific studies on this compound, its exact mechanism remains an area for future investigation.

Selectivity against Fungal Species

Enzyme Inhibition Studies

Beyond antifungal activity, natural products are often screened for their ability to inhibit enzymes involved in human diseases. One such target is α-glucosidase, which plays a role in carbohydrate metabolism. mdpi.com

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. mdpi.com Inhibiting this enzyme can delay carbohydrate digestion and lower post-meal blood glucose levels, a key strategy in managing type 2 diabetes. frontiersin.orgmdpi.com Fungal-derived butenolides have emerged as a promising class of α-glucosidase inhibitors. frontiersin.org

While this compound itself has not been the subject of published α-glucosidase inhibition studies, its closely related analogue, gymnoascolide A, has been investigated. Research showed that gymnoascolide A exhibited significant inhibitory activity against α-glucosidase from yeast (Saccharomyces cerevisiae). nih.gov Its potency was found to be comparable to that of acarbose, a standard α-glucosidase inhibitor drug. nih.gov Other butenolide derivatives isolated from fungi have also demonstrated potent inhibition of this enzyme, often with greater activity than acarbose. frontiersin.org

| Compound | IC₅₀ (mM) | Source |

|---|---|---|

| Gymnoascolide A | 0.556 ± 0.009 | nih.gov |

| Acarbose (Positive Control) | 0.403 ± 0.010 | nih.gov |

Enzyme kinetic studies are performed to understand how an inhibitor interacts with an enzyme and its substrate. bu.edu Different types of inhibition—competitive, non-competitive, uncompetitive, and mixed—are distinguished by their effects on the key kinetic parameters Vmax (maximum reaction velocity) and Km (the Michaelis constant). libretexts.orglibretexts.orgbasicmedicalkey.com

Kinetic analysis of the interaction between gymnoascolide A and yeast α-glucosidase revealed that it acts as a mixed-type inhibitor. nih.gov Mixed-type inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at a site distinct from the active site. bu.edu This type of inhibition is characterized by a decrease in the apparent Vmax and a change (either an increase or decrease) in the apparent Km of the enzyme for its substrate. basicmedicalkey.com The specific kinetic data for this compound remains undetermined as it has not been specifically studied.

α-Glucosidase Inhibition (Yeast)

Inhibitory Potency (IC50)

The inhibitory potency of gymnoascolide compounds has been evaluated against various enzymes. The half-maximal inhibitory concentration (IC50), a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, has been determined for some of these related molecules. For instance, gymnoascolide A demonstrated significant inhibitory activity against yeast α-glucosidase with an IC50 value of 0.556 ± 0.009 mM. nih.gov A mixture of its reduction products, enantiomers 1a and 1b, showed slightly enhanced activity with an IC50 of 0.396 ± 0.003 mM against the same enzyme. nih.gov In other studies, IC50 values for related butenolide gymnoascolides have been reported in the micromolar range against different targets. researchgate.netresearchgate.net

| Compound | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| Gymnoascolide A | Yeast α-glucosidase | 0.556 ± 0.009 mM | nih.gov |

| Gymnoascolide A reduction mixture (1a/1b) | Yeast α-glucosidase | 0.396 ± 0.003 mM | nih.gov |

Other Enzyme Inhibition (e.g., PTP-1B, Glycogen (B147801) Synthase Kinase-3β by related compounds)

Investigations into the broader enzymatic inhibition profile of gymnoascolides and their co-isolates have revealed activity against therapeutically relevant enzymes.

Protein Tyrosine Phosphatase 1B (PTP-1B): PTP-1B is recognized as a key negative regulator in insulin (B600854) signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes mellitus and obesity. frontiersin.orgmdpi.comnih.gov In a study evaluating compounds isolated from Malbranchea dendritica, gymnoascolide A was tested for PTP-1B inhibitory activity but was found to be inactive. nih.gov However, a co-isolated xanthone, sydowinin B, moderately inhibited the PTP-1B enzyme in a noncompetitive fashion with an IC50 of 0.081 ± 0.004 mM. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3 is a serine/threonine protein kinase implicated in numerous cellular processes and diseases, including diabetes, neurodegenerative diseases, and cancer. wikipedia.orgthno.org The inhibition of GSK-3β is a subject of significant research interest. plos.orgnih.gov While direct inhibition by this compound has not been specified, related natural products have shown activity. For example, Eutipodes B-E, compounds isolated alongside gymnoascolides from Eutypella sp., were found to exhibit inhibitory activity against GSK-3β. researchgate.net

Cardiovascular Activity Studies

The cardiovascular effects of gymnoascolide-related compounds have been explored, with a particular focus on their potential to induce vasodilation.

The vasodilatory properties of gymnoascolide A have been demonstrated using isolated rat aortic rings, a standard ex vivo model for assessing vascular tone. mdpi.com In these experiments, gymnoascolide A was shown to possess significant vasodilatory activity. targetmol.cnsmolecule.com Specifically, at a concentration of 1 µM, it effectively inhibited calcium-induced contractions in the isolated rat aortic tissues. targetmol.cnsmolecule.com This finding suggests that the compound can counteract vasoconstriction, a key factor in hypertension and other cardiovascular diseases. mdpi.comdovepress.com

The mechanism underlying the vasodilatory effect of gymnoascolide A appears to be linked to the regulation of calcium ion influx in vascular smooth muscle cells (VSMCs). smolecule.com The contraction of VSMCs is primarily dependent on the concentration of intracellular calcium ([Ca2+]c). nih.gov The ability of gymnoascolide A to inhibit calcium-induced contractions in aortic rings strongly suggests that its mechanism of action involves blocking calcium channels. targetmol.cnsmolecule.com By preventing or reducing the influx of extracellular calcium into VSMCs, the compound disrupts the signaling cascade that leads to muscle contraction, resulting in vasodilation. nih.govfrontiersin.orgcvphysiology.com This is a common mechanism for many vasodilator agents. frontiersin.org

Vasodilatory Activity in Isolated Tissue Models (e.g., Rat Aortic Rings)

Antiviral Investigations (e.g., against Coronaviruses for Gymnoascolide A)

In the search for novel antiviral agents, particularly against coronaviruses, natural products are a valuable source of chemical diversity. researchgate.netfrontiersin.org Recent studies have identified gymnoascolide A as a compound with potential anticoronaviral properties.

The antiviral activity of gymnoascolide A has been confirmed through in vitro screening. researchgate.netresearchgate.net In a study utilizing a high-throughput screening platform based on the human coronavirus HCoV-OC43, gymnoascolide A was identified as having activity against this betacoronavirus. researchgate.netresearchgate.net This was the first report describing an anticoronavirus activity for gymnoascolide A, validating the screening approach's ability to uncover novel bioactivities for known natural products. researchgate.netresearchgate.net Furthermore, the related compound gymnoascolide B has also been noted for its antiviral activity against HCoV-OC43, exhibiting an EC₅₀ value of 20.62 μM. vulcanchem.com

Potential Nematocidal Activity from Gymnoascus reessii Metabolites

The fungus Gymnoascus reessii has been identified as a source of secondary metabolites with significant antagonistic properties against nematodes. semanticscholar.orgresearchgate.net Research into this area has been driven by the urgent need for safer and more effective alternatives to conventional chemical nematicides for controlling plant-parasitic nematodes, which cause substantial economic losses in agriculture worldwide. semanticscholar.orgusda.gov Fungi, in particular, are considered a promising, yet not fully explored, source of natural compounds for nematode management. usda.gov

Studies have shown that culture filtrates of G. reessii exhibit potent nematicidal activity against the root-knot nematode Meloidogyne incognita. semanticscholar.org The toxic effects are attributed to the presence of various secondary metabolites produced by the fungus, which include aromatic butenolides, polyenylpyrroles, and polyenylfurans. semanticscholar.org Beyond its activity against nematodes like M. incognita and Haemonchus contortus, metabolites from G. reessii have also shown growth-inhibitory effects against bacteria, plant fungal pathogens, and a murine tumor cell line. semanticscholar.org

Bioassay-guided fractionation of extracts from G. reessii has led to the isolation of specific active compounds. While this compound is an aromatic butenolide produced by this fungus, another potent nematotoxic metabolite, an indoloditerpenoid designated gymnoascole acetate (B1210297), has been isolated from the za-130 strain of G. reessii. researchgate.netusda.govacs.org This compound demonstrated strong adverse effects on the viability of M. incognita second-stage juveniles (J2) and effectively suppressed nematode populations on tomato roots in greenhouse studies. usda.govacs.org The discovery of such compounds highlights the potential of G. reessii as a biological control agent or a source for new bio-based nematicides. usda.gov

Effects on Nematode Viability and Egg Hatch

The nematicidal effects of Gymnoascus reessii metabolites have been demonstrated through direct impacts on both the viability of juvenile nematodes and the hatching of nematode eggs. semanticscholar.org In-vitro investigations using culture filtrates of G. reessii revealed that the mortality of Meloidogyne incognita J2 juveniles and the inhibition of egg hatching were directly proportional to the concentration of the filtrate. semanticscholar.org

Specifically, gymnoascole acetate, a metabolite isolated from G. reessii strain za-130, showed potent effects on J2 viability. researchgate.netusda.gov Exposure to a concentration of 36 µg/mL for 24 hours resulted in 100% paralysis of M. incognita J2 juveniles, with a calculated EC₅₀ value of 47.5 µg/mL. researchgate.netacs.org

Furthermore, the metabolites significantly inhibit egg hatching. Gymnoascole acetate suppressed M. incognita egg hatch by over 90% at a concentration of 133 µg/mL after seven days of exposure. usda.govacs.org Studies with the crude culture filtrate also confirmed a potent inhibitory effect on hatching, which was more pronounced on egg masses than on individual eggs. semanticscholar.org At its original concentration (1x), the filtrate inhibited the hatching of egg masses by 97.74%, while the inhibition for individual eggs was 73.94%. semanticscholar.org

| Nematode Stage | Inhibition Percentage (at 1x concentration) |

|---|---|

| Egg Masses | 97.74% |

| Individual Eggs | 73.94% |

Other Reported Biological Activities of Butenolides (General Class)

Butenolides, the broader class of compounds to which this compound belongs, are α,β-unsaturated γ-lactones that are present in many natural products and synthetic molecules. scispace.com This class of compounds is known for a wide array of interesting and potentially valuable biological activities, frequently discovered in metabolites from microorganisms like Streptomyces species. scispace.commdpi.com

The range of reported activities is diverse, encompassing antimicrobial, anti-inflammatory, and anticancer effects. scispace.commdpi.comwinona.edu Some butenolides and their derivatives have demonstrated significant antifungal and insecticidal properties. nih.gov Others have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. scispace.comtandfonline.com Furthermore, specific butenolides have been investigated for their potent anti-inflammatory activity, shown by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in macrophages. mdpi.com The bioactivity of this class also extends to anticancer properties and the inhibition of enzymes such as phospholipase A2. scispace.com

| Biological Activity | Source/Reference |

|---|---|

| Antifungal | mdpi.comnih.gov |

| Antibacterial / Antimicrobial | scispace.commdpi.comwinona.edutandfonline.com |

| Anti-inflammatory | mdpi.com |

| Anticancer / Anti-tumor | scispace.commdpi.com |

| Insecticidal | nih.gov |

| Phospholipase A2 Inhibition | scispace.com |

| Antibiotic | scispace.commdpi.com |

Structure Activity Relationship Sar Studies of Gymnoascolide C and Butenolide Analogues

Correlating Structural Features with Biological Potency

For instance, in a series of butenolide derivatives synthesized to evaluate their antifouling activity, modifications to the side chain had a significant impact on their biological efficacy. tandfonline.comresearchgate.net A clear correlation was observed between the length of the alkyl side chain and the anti-larval settlement activity against barnacles. researchgate.netnih.gov Specifically, derivatives with seven to eight carbon alkyl side chains, coupled with a tert-butyloxycarbonyl (Boc) substituent on an amine terminal, demonstrated optimal bioactivity. tandfonline.comnih.gov This suggests that a certain degree of lipophilicity is crucial for the compound to effectively interact with its biological target. tandfonline.comnih.gov

Furthermore, the presence and nature of substituents on the aromatic rings of phenyl- and benzyl-substituted butenolides, such as the gymnoascolides, are critical determinants of their biological profiles. While gymnoascolide A has shown activity against the fungus Septoria nodorum, gymnoascolides B and C were reported to be inactive in several bioassays, highlighting the subtle yet profound influence of minor structural variations. core.ac.uk

Table 1: Correlation of Structural Features and Biological Potency in Butenolide Analogues

| Compound/Analogue Feature | Observed Biological Effect | Reference |

|---|---|---|

| 7-8 Carbon Alkyl Side Chain (with Boc-amine) | Optimal antifouling activity | tandfonline.com, nih.gov |

| Increased Lipophilicity | Important contributor to bioactivity | tandfonline.com, nih.gov |

| Gymnoascolide A | Active against Septoria nodorum | core.ac.uk |

Impact of Stereochemistry on Activity (e.g., C-5 epimers of gymnoascolides B and C)

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a crucial role in the biological activity of chiral compounds like gymnoascolide C. numberanalytics.commdpi.comuoanbar.edu.iq Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological properties because biological systems, such as enzyme active sites and receptors, are themselves chiral. nih.govnih.gov

The absolute configurations of gymnoascolides B and C at the C-5 position were determined through a combination of chemical derivatization and quantum chemical simulations. researchgate.netnih.gov This stereochemical assignment is critical for understanding their interaction with biological targets. Although specific studies directly comparing the biological activities of the C-5 epimers of gymnoascolides B and C are not extensively detailed in the provided results, the general principles of stereochemistry in drug action strongly suggest that the spatial orientation of the substituents at this chiral center would significantly influence their biological potency. nih.govnih.gov

In broader studies of butenolide analogues, the stereochemistry is consistently shown to be a key determinant of activity. For example, in a study on nature-inspired 3-Br-acivicin isomers, only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. mdpi.comnih.gov This stereoselectivity was attributed to a potential stereoselective uptake mechanism. mdpi.comnih.gov Similarly, the stereochemical outcome of synthetic reactions to produce butenolides is a critical consideration for chemists aiming to create biologically active molecules. numberanalytics.com The specific R or S configuration at a chiral center can dictate whether a molecule fits into the binding pocket of a target protein, thus determining its efficacy. vulcanchem.com

Analysis of Side Chain Modifications and Core Butenolide Ring Alterations

Modifications to both the side chains and the core butenolide ring of this compound analogues have been explored to understand their impact on biological activity. These studies are fundamental to SAR as they help to identify the pharmacophore, the essential structural features required for biological activity. wikipedia.org

Core Butenolide Ring Alterations: The butenolide ring is a core structural motif in many bioactive natural products. mdpi.com Alterations to this ring can significantly modulate biological activity. For instance, the reduction of the double bond within the butenolide ring of gymnoascolide A to produce a mixture of enantiomers (1a and 1b) resulted in a slight improvement in α-glucosidase inhibitory activity. nih.govacs.org This suggests that the saturation of the butenolide ring can be a viable strategy for enhancing certain biological properties.

In other classes of butenolide-containing natural products, such as strigolactones, the butenolide D-ring is considered crucial for bioactivity. researchgate.net Studies involving the replacement of this butenolide ring with a γ-lactam have been conducted to probe the mechanism of receptor perception. researchgate.net Similarly, linking the butenolide core to other heterocyclic systems, like tetrazoles, has been shown to result in compounds with interesting antifungal and cytostatic activities, with the presence of both the butenolide ring and the appended heterocycle being necessary for the observed cytostatic effect. researchgate.netgrafiati.com

Table 2: Impact of Side Chain and Core Ring Modifications on Biological Activity

| Modification | Resulting Change in Biological Activity | Reference |

|---|---|---|

| Varying alkyl side chain length | Significant effect on anti-larval settlement activity | tandfonline.com, nih.gov |

| Addition of Boc-amine to side chain | Optimal antifouling bioactivity | tandfonline.com, nih.gov |

| Reduction of butenolide double bond (gymnoascolide A) | Slight improvement in α-glucosidase inhibition | nih.gov, acs.org |

Comparative Analysis with Structurally Related Natural Products (e.g., Eutypoids, Microperfuranone)

Comparing the structure and biological activity of this compound with related natural products provides a broader context for understanding its SAR. This compound belongs to a class of phenyl- and benzyl-substituted butenolides, which includes compounds like the eutypoids and microperfuranone. core.ac.uk

Gymnoascolides A-C, isolated from Gymnoascus reessii, share a common butenolide core with varying substituents. core.ac.uknih.gov Eutypoid A, from a Eutypa sp., and microperfuranone, from Anixiella micropertusa, are other structurally similar fungal metabolites. core.ac.uk While gymnoascolide A exhibits activity against the plant pathogen Septoria nodorum, gymnoascolides B and C, along with eutypoid A and microperfuranone, have been reported as inactive in several antimicrobial and cytotoxicity assays. core.ac.uk

A study on eutypoids B, C, D, and E, isolated from a marine Penicillium species, revealed that while they were not cytotoxic or antibacterial, they did inhibit the activity of glycogen (B147801) synthase kinase-3β (GSK-3β). core.ac.ukresearchgate.net Eutypoids B and C, in particular, showed good inhibitory activity against this enzyme. researchgate.net This is noteworthy because GSK-3β is a target for the treatment of diseases such as type 2 diabetes. researchgate.net The structural differences between the eutypoids and gymnoascolides, particularly the hydroxylation patterns on the aromatic rings, likely account for their differing biological activities. core.ac.uk

The first total synthesis of eutypoid A and new syntheses of gymnoascolide A and racemic microperfuranone have been reported, providing access to these compounds for further biological evaluation and SAR studies. researchgate.netresearchgate.net This comparative analysis highlights how subtle changes in substitution and hydroxylation on a common scaffold can lead to distinct biological activity profiles.

Computational Approaches to SAR (e.g., Molecular Docking, DFT calculations)

Computational methods are increasingly used to complement experimental SAR studies by providing insights into the molecular interactions between a ligand and its target protein. digitellinc.com Techniques like molecular docking and Density Functional Theory (DFT) calculations can help to rationalize observed biological activities and predict the potency of new analogues. digitellinc.compensoft.net

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. scirp.org For butenolide derivatives, docking studies have been employed to understand their mechanism of action. For example, docking analyses of gymnoascolide A and its reduced derivatives (1a and 1b) with yeast α-glucosidase and human maltase-glucoamylase predicted that these compounds bind to an allosteric site of the enzymes, rather than the active site. nih.govacs.org This provides a plausible explanation for the mixed-type inhibition observed in kinetic studies. nih.govacs.org Similarly, docking studies with other natural products have helped to identify potential binding modes and key interactions with target enzymes like protein tyrosine phosphatase 1B (PTP-1B). researchgate.netresearchgate.net

DFT Calculations: DFT calculations are a quantum mechanical modeling method used to investigate the electronic structure of molecules. digitellinc.com These calculations can provide information about a molecule's geometry, reactivity, and spectroscopic properties. In the context of gymnoascolides B and C, quantum chemical simulations, which are often based on DFT, were instrumental in determining their absolute stereochemistry at the C-5 position. researchgate.netnih.gov This information is crucial for accurate SAR analysis, as the precise three-dimensional structure dictates how a molecule interacts with its biological target. nih.gov DFT calculations can also be used to rationalize the reactivity of different parts of a molecule, such as the Michael acceptor potential of the butenolide ring in andrographolide (B1667393) analogs, which helps in designing compounds with desired covalent modification capabilities. digitellinc.com

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for understanding the SAR of this compound and its analogues, thereby guiding the design of new and more effective therapeutic agents. nih.gov

Future Directions and Research Perspectives

Elucidation of Undiscovered Biosynthetic Pathways for Gymnoascolide C

The biosynthetic pathway of this compound in Gymnoascus reessii remains to be fully elucidated. It is hypothesized that, like many fungal polyketides, its biosynthesis involves a polyketide synthase (PKS) gene cluster. mdpi.com Future research should focus on identifying and characterizing this gene cluster. A metabolic blockade strategy, which has been successfully used to uncover cryptic secondary metabolites in other fungi, could be employed. mdpi.com This would involve inactivating key biosynthetic genes in G. reessii to cause an accumulation of intermediates, which can then be isolated and structurally characterized.

Genome sequencing of Gymnoascus species, coupled with bioinformatic tools like antiSMASH, can predict secondary metabolite biosynthetic gene clusters. mdpi.com This computational approach can pinpoint the putative PKS and tailoring enzymes responsible for the synthesis of the gymnoascolide core and its specific modifications. Subsequent gene knockout and heterologous expression studies would provide definitive evidence for the functions of these genes and the complete biosynthetic route to this compound. Understanding this pathway is not only of fundamental scientific interest but also opens the door for biosynthetic engineering to produce novel analogues.

Advanced Mechanistic Studies of Biological Activities at a Molecular Level

While preliminary studies have been conducted on the bioactivity of the gymnoascolide family, in-depth mechanistic investigations are needed, particularly for this compound. nih.govunipi.it The broad spectrum of biological activities associated with the butenolide scaffold, including antifungal, antibacterial, and antitumor effects, suggests that this compound may possess significant therapeutic potential. nih.govrsc.org

A critical step in understanding the therapeutic potential of this compound is the identification of its specific molecular targets. For instance, its isomer, gymnoascolide A, has been shown to be an inhibitor of α-glucosidase and protein tyrosine phosphatase 1B (PTP-1B), both of which are important targets in the management of diabetes. acs.orgnih.gov Molecular docking studies have predicted that gymnoascolide A binds to an allosteric site on these enzymes. acs.org

Future research should employ a combination of affinity chromatography, proteomics-based approaches, and computational modeling to identify the direct binding partners of this compound within the cell. researchgate.netresearchgate.net Techniques such as thermal shift assays and surface plasmon resonance can then be used to validate these interactions and quantify binding affinities. Identifying these targets will be crucial for elucidating its mechanism of action and for guiding further drug development.

Comprehensive in vitro and in vivo studies are essential to characterize the cellular and physiological effects of this compound. Initial in vitro assays should expand upon the preliminary antifungal and antibacterial screenings to include a wider range of pathogens and cancer cell lines. nih.govekb.eg For example, butenolide-containing compounds have shown significant activity against fungi like Sclerotinia sclerotiorum. wlv.ac.uk

Mechanistic in vitro studies should investigate the effects of this compound on key cellular processes such as cell cycle progression, apoptosis, and inflammatory signaling pathways. Flow cytometry and high-content imaging can provide valuable insights into these cellular responses. unipi.it

Following promising in vitro results, well-designed in vivo studies using animal models will be necessary. For instance, if this compound shows potent α-glucosidase inhibition in vitro, its anti-diabetic effects could be evaluated in diabetic mouse models, similar to studies conducted on gymnoascolide A. nih.govbvsalud.org These studies will be critical for assessing the compound's efficacy and for understanding its broader physiological effects.

Identification of Specific Biological Targets

Development of Novel Synthetic Routes to Access Complex Analogues

The development of efficient and scalable synthetic routes is crucial for the future of this compound research. While the total synthesis of gymnoascolide A has been achieved, similar efforts for this compound and its analogues are needed. researchgate.netaum.eduresearchgate.net Modern synthetic methodologies, such as multicomponent reactions and flow chemistry, could provide rapid access to a library of this compound analogues. rsc.orgbeilstein-journals.org

The butenolide core offers a versatile scaffold for chemical modification. rsc.org Structure-activity relationship (SAR) studies, guided by computational modeling, can be performed on synthetically derived analogues to identify the key structural features responsible for biological activity and to optimize potency and selectivity. vulcanchem.com For example, modifications to the phenyl and benzyl (B1604629) substituents could be explored to enhance interactions with specific biological targets.

| Synthetic Strategy | Potential Advantages | Key References |

| Multicomponent Reactions | Rapid assembly of molecular complexity from simple starting materials. | beilstein-journals.org |

| Flow Chemistry | Improved reaction efficiency, safety, and scalability. | rsc.org |

| Catalytic C-H Arylation | Direct and efficient formation of key carbon-carbon bonds. | researchgate.net |

| Asymmetric Synthesis | Enantioselective production of specific stereoisomers. | vulcanchem.com |

Exploration of New Biological Activities based on Butenolide Scaffolds

The butenolide scaffold is a well-established pharmacophore found in numerous natural products with a wide array of biological activities. rsc.orgnih.gov This provides a strong rationale for exploring novel biological activities for this compound beyond its initially reported properties.

Given the structural similarities to other neuroactive and anti-inflammatory compounds, the potential of this compound in these therapeutic areas warrants investigation. smolecule.com High-throughput screening against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could uncover unexpected activities. For example, some butenolides have shown potential as antiviral agents, a possibility that should be explored for this compound. smolecule.comnih.gov

Integration of Advanced Analytical and Computational Techniques

The integration of advanced analytical and computational techniques will be instrumental in accelerating research on this compound. High-resolution mass spectrometry (HRMS) and advanced NMR techniques (e.g., 2D NMR) are essential for the structural elucidation of new analogues and for metabolomic studies of the producing organism. nih.govwlv.ac.uk

Computational chemistry, including quantum chemical simulations and molecular dynamics, has already proven valuable in determining the absolute configuration of gymnoascolides B and C. nih.govvulcanchem.com These methods can be further employed to predict the binding modes of this compound with its biological targets, rationalize structure-activity relationships, and guide the design of new analogues with improved properties. acs.orgresearchgate.net The use of hyphenated techniques like GC-MS and LC-MS will continue to be vital for the analysis of complex mixtures in both synthetic and biological studies. numberanalytics.com

| Technique | Application in this compound Research | Key References |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for structure elucidation and metabolomics. | wlv.ac.ukcore.ac.uk |

| 2D Nuclear Magnetic Resonance (NMR) | Detailed structural analysis and stereochemical assignment. | nih.gov |

| Quantum Chemical Simulations | Determination of absolute configuration and prediction of spectroscopic properties. | nih.govvulcanchem.com |

| Molecular Docking and Dynamics | Prediction of protein-ligand interactions and binding affinities. | acs.orgresearchgate.net |

| LC-MS/GC-MS | Separation and identification of compounds in complex mixtures. | numberanalytics.com |

Q & A

Q. What methodological approaches are optimal for isolating and purifying gymnoascolide C from natural sources?

To isolate this compound, researchers should employ a combination of solvent extraction (e.g., methanol or ethyl acetate) and chromatographic techniques (e.g., column chromatography, HPLC). Fractionation guided by bioactivity assays (e.g., antimicrobial or cytotoxic screening) can prioritize fractions for further purification. Validation of purity should include analytical HPLC with UV/Vis or MS detection, ensuring a single peak . Structural confirmation via NMR (1D and 2D experiments) and high-resolution mass spectrometry (HRMS) is critical .

Q. How can researchers address challenges in structural elucidation of this compound when crystallographic data is unavailable?

When X-ray crystallography is not feasible, use tandem spectroscopic methods:

- 1H/13C NMR for backbone structure and functional groups.

- HSQC/HMBC for carbon-proton correlations and connectivity.

- NOESY/ROESY for stereochemical assignments.

Compare spectral data with related gymnoascales compounds to identify conserved motifs. Computational tools (e.g., DFT calculations for NMR chemical shift prediction) can resolve ambiguities .

Q. What experimental designs are recommended for initial bioactivity screening of this compound?

Adopt a tiered approach:

- Primary assays : Broad-spectrum antimicrobial (e.g., MIC against Gram+/Gram– bacteria, fungi) or cytotoxicity (e.g., MTT assay on cancer cell lines).

- Secondary assays : Target-specific tests (e.g., enzyme inhibition for kinases or proteases).

Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC50/EC50 calculations). Triplicate runs and statistical analysis (t-tests, ANOVA) ensure reproducibility .

Q. How should researchers evaluate the stability of this compound under varying pH and temperature conditions?

Design accelerated stability studies:

- pH stability : Incubate compound in buffers (pH 2–10) at 37°C, monitor degradation via HPLC at timed intervals.

- Thermal stability : Expose to 40–80°C and analyze decomposition products.

Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Report degradation products using LC-MS/MS .

Advanced Research Questions

Q. How can contradictory reports on this compound’s bioactivity (e.g., cytotoxic vs. non-cytotoxic effects) be resolved methodologically?

- Replicate studies : Use identical cell lines (e.g., HeLa vs. MCF-7) and culture conditions (serum concentration, passage number).

- Assay standardization : Control for variables like incubation time and solvent (DMSO concentration ≤0.1%).

- Mechanistic follow-up : Perform transcriptomics/proteomics to identify differential pathway activation. Publish raw data and statistical code to enable meta-analysis .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

Combine omics and chemical proteomics :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Affinity chromatography : Immobilize this compound on resin to pull down target proteins.

Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing. Use bioinformatics tools (KEGG, STRING) for pathway enrichment analysis .

Q. How can researchers optimize synthetic routes for this compound analogs to improve yield and scalability?

- Retrosynthetic analysis : Identify key chiral centers and prioritize convergent synthesis.

- Catalysis : Test asymmetric catalysts (e.g., organocatalysts for aldol reactions).

- Green chemistry : Substitute toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME). Monitor reaction efficiency via TLC/GC-MS and optimize using Design of Experiments (DoE) .

Q. What validation criteria are essential for analytical methods quantifying this compound in biological matrices?

Follow ICH guidelines:

Q. How can researchers investigate synergistic effects between this compound and clinical anticancer agents?

Use combination index (CI) models :

Q. What advanced techniques are suitable for studying this compound’s biomolecular interactions (e.g., protein binding)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.